acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate typically involves the acylation of 3-phenylpropylamine with acetic anhydride, followed by the reaction with glyoxylic acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include dichloromethane or ethanol
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.
Scientific Research Applications
Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate
- 5-Acetamido-2-hydroxy benzoic acid derivatives
Uniqueness
Compared to similar compounds, this compound offers unique properties such as:
- Enhanced Bioavailability: Improved absorption and distribution in biological systems.
- Selective Targeting: Greater specificity for certain molecular targets, reducing off-target effects.
- Versatility: Broad range of applications across different scientific disciplines .
Properties
CAS No. |
15139-11-4 |
---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C11H16N2O.C2H2O4/c1-10(14)13-12-9-5-8-11-6-3-2-4-7-11;3-1(4)2(5)6/h2-4,6-7,12H,5,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6) |
InChI Key |
AFDFLYDVRPFYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N[NH2+]CCCC1=CC=CC=C1.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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